molecular formula C15H21N5O5 B1167317 1-(3'-AZIDO-2',3'-DIDEOXY-5'-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE CAS No. 106060-79-1

1-(3'-AZIDO-2',3'-DIDEOXY-5'-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE

Cat. No.: B1167317
CAS No.: 106060-79-1
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Description

1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is of significant interest in medicinal chemistry due to its potential antiviral properties, particularly against retroviruses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE typically involves multiple steps:

    Starting Material: The synthesis begins with thymidine.

    Azidation: The hydroxyl groups at the 2’ and 3’ positions are converted to azido groups using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).

    Protection: The 5’-hydroxyl group is protected using pivaloyl chloride (PivCl) to form the pivaloyl ester.

    Purification: The final product is purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the process includes rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE undergoes several types of chemical reactions:

    Reduction: The azido groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its incorporation into DNA and RNA, affecting replication and transcription processes.

    Medicine: Investigated for its antiviral properties, particularly against HIV and other retroviruses.

    Industry: Used in the development of antiviral drugs and diagnostic tools.

Mechanism of Action

1-(3’-AZIDO-2’,3’-DIDEOXY-5’-O-PIVALOYL-BETA-D-ERYTHRO-PENTOFURANOSYL)-THYMINE is compared with other nucleoside analogs such as zidovudine (AZT) and stavudine (d4T):

    Zidovudine (AZT): Similar mechanism of action but differs in the chemical structure and specific antiviral activity.

    Stavudine (d4T): Also a thymidine analog with similar antiviral properties but different pharmacokinetic profiles.

Uniqueness:

  • The presence of the pivaloyl group provides unique pharmacokinetic properties, potentially improving bioavailability and stability.

Comparison with Similar Compounds

  • Zidovudine (AZT)
  • Stavudine (d4T)
  • Lamivudine (3TC)
  • Emtricitabine (FTC)

Properties

CAS No.

106060-79-1

Molecular Formula

C15H21N5O5

Molecular Weight

0

Origin of Product

United States

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